2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for this compound were not found in the search results .Scientific Research Applications
Understanding Biochemical Pathways and Drug Metabolism
Research into compounds like 5-fluorouracil (FUra) has provided critical insights into the biochemical pathways involved in drug metabolism and toxicity. For instance, studies have demonstrated how variations in enzyme activity, such as dihydropyrimidine dehydrogenase deficiency, can lead to severe toxicity in patients treated with fluorinated pyrimidines, highlighting the importance of genetic screening prior to chemotherapy (Diasio, Beavers, & Carpenter, 1988; Harris, Carpenter, & Diasio, 1991).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of compounds is essential for drug development. Research on compounds such as CERC‐301 and SB-649868 has advanced our understanding of their absorption, distribution, metabolism, and excretion, guiding dose selection for clinical trials and informing safety profiles (Garner et al., 2015; Renzulli et al., 2011).
Drug Interactions and Toxicity
Investigations into the interactions and toxicity of fluorinated compounds, such as fluorouracil, have significantly contributed to our knowledge of drug safety and efficacy. Studies have documented the effects of genetic polymorphisms on drug metabolism, providing insights into the causes of variability in drug responses among patients (Bottlaender et al., 2003).
Drug Development and Therapeutic Applications
Research into specific compounds and their mechanisms of action is fundamental to the development of new therapies. For instance, the exploration of TSPO imaging in glioblastoma multiforme and the modulation of fluorouracil in advanced colorectal cancer have opened new avenues for therapeutic interventions, highlighting the potential for personalized medicine (Jensen et al., 2015; Leichman et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-12-9-13(4-5-15(12)21)24-19(26)18-16(6-8-29-18)23(20(24)27)11-17(25)22-10-14-3-2-7-28-14/h2-9,16,18H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMUYASULDEWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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